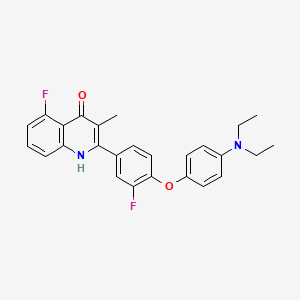
4-メトキシ-1H-インドール-3-カルボニトリル
説明
4-Methoxy-1H-indole-3-carbonitrile is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-1H-indole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-1H-indole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス剤
4-メトキシ-1H-インドール-3-カルボニトリル誘導体は、その抗ウイルス特性について研究されています。これらの化合物は、インフルエンザAやコクサッキーB4ウイルスを含む様々なウイルスに対して阻害活性を示しています。 例えば、特定の誘導体は、ウイルス複製を阻害する有効性を示すIC50値で、抗ウイルス剤として顕著な選択性と効力を示しています .
抗炎症作用
4-メトキシ-1H-インドール-3-カルボニトリル構造の一部であるインドール核は、抗炎症作用を有することが知られています。 このことは、その誘導体が、様々な炎症性疾患の治療に使用できる新しい抗炎症薬の開発のための潜在的な候補であることを意味します .
抗がん研究
4-メトキシ-1H-インドール-3-カルボニトリルを含むインドール誘導体は、その抗がん活性について研究されています。 これらの化合物は、様々な癌細胞株を標的として有効であることが判明し、新規抗癌療法の開発のための道を開きます .
多成分反応(MCR)
4-メトキシ-1H-インドール-3-カルボニトリルは、医薬品化学で使用される持続可能な合成戦略である多成分反応における効率的な前駆体として機能します。 これらの反応は、医薬品として活性な化合物として役立つ複雑な分子を作成するために重要です .
グリコーゲンシンターゼキナーゼ3β(GSK-3)阻害剤
この化合物は、多数の細胞プロセスに関与する酵素であるGSK-3の阻害剤の合成に使用されます。 GSK-3阻害剤は、アルツハイマー病や双極性障害などの神経変性疾患の治療における治療の可能性があります .
HIV-1インテグレーゼ阻害剤
4-メトキシ-1H-インドール-3-カルボニトリル誘導体は、HIVウイルスの複製に不可欠な酵素であるHIV-1インテグレーゼの阻害剤として研究されています。 これらの阻害剤は、HIV / AIDSを治療するための新しい抗レトロウイルス薬の開発に不可欠です .
作用機序
Target of Action
4-Methoxy-1H-indole-3-carbonitrile is a derivative of the indole family . Indole derivatives have been found to bind with high affinity to multiple receptors , making them important in the development of new useful derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can have a wide range of molecular and cellular effects .
生化学分析
Biochemical Properties
4-Methoxy-1H-indole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4-Methoxy-1H-indole-3-carbonitrile, have been shown to exhibit inhibitory activity against certain enzymes involved in viral replication . Additionally, this compound can bind to multiple receptors, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of 4-Methoxy-1H-indole-3-carbonitrile on different cell types and cellular processes are profound. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 4-Methoxy-1H-indole-3-carbonitrile, have demonstrated cytotoxic effects against various human cancer cell lines . This compound can induce apoptosis and inhibit cell proliferation by modulating key signaling pathways involved in cell survival and growth .
Molecular Mechanism
At the molecular level, 4-Methoxy-1H-indole-3-carbonitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, indole derivatives, including 4-Methoxy-1H-indole-3-carbonitrile, have been shown to inhibit viral enzymes, thereby preventing viral replication . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Methoxy-1H-indole-3-carbonitrile in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Indole derivatives, including 4-Methoxy-1H-indole-3-carbonitrile, have shown varying degrees of stability under different experimental conditions . Over time, this compound may undergo degradation, leading to changes in its biological activity and efficacy . Long-term studies have also revealed potential effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 4-Methoxy-1H-indole-3-carbonitrile at different dosages have been investigated in animal models. These studies have shown that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, indole derivatives, including 4-Methoxy-1H-indole-3-carbonitrile, have demonstrated cytotoxicity at high concentrations, affecting cell viability and function . Threshold effects have also been observed, indicating specific dosage ranges where the compound exerts its optimal biological activity .
Metabolic Pathways
4-Methoxy-1H-indole-3-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Indole derivatives, including 4-Methoxy-1H-indole-3-carbonitrile, can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and overall efficacy .
Transport and Distribution
The transport and distribution of 4-Methoxy-1H-indole-3-carbonitrile within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Indole derivatives, including 4-Methoxy-1H-indole-3-carbonitrile, have been shown to accumulate in certain tissues, affecting their localization and concentration . These factors can influence the compound’s therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of 4-Methoxy-1H-indole-3-carbonitrile plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Indole derivatives, including 4-Methoxy-1H-indole-3-carbonitrile, have been observed to localize in the nucleus, cytoplasm, and other subcellular structures, influencing their interactions with biomolecules and cellular processes .
特性
IUPAC Name |
4-methoxy-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-13-9-4-2-3-8-10(9)7(5-11)6-12-8/h2-4,6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQKEAUKMZGVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652996 | |
| Record name | 4-Methoxy-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889942-79-4 | |
| Record name | 4-Methoxy-1H-indole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889942-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


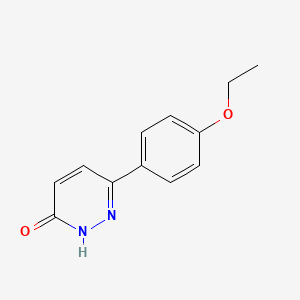
![1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1416101.png)
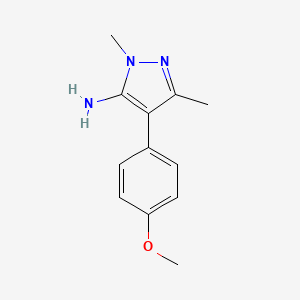
![4-(5-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416105.png)
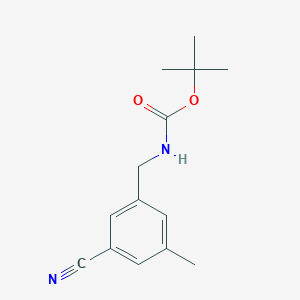
![4-(3-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416109.png)
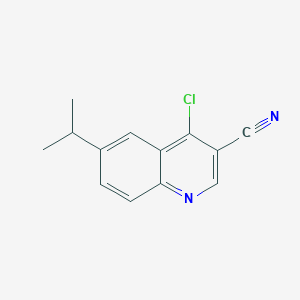
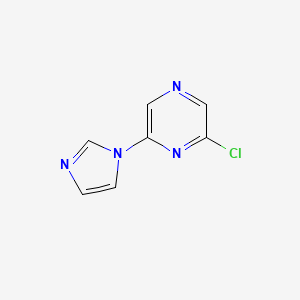

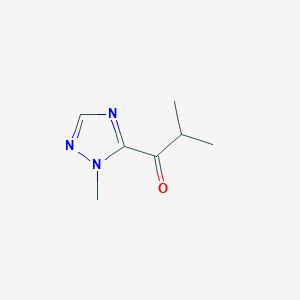
![4-(5-Fluoropyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416116.png)
![4-(2-Bromo-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416117.png)
![Octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride](/img/structure/B1416119.png)
